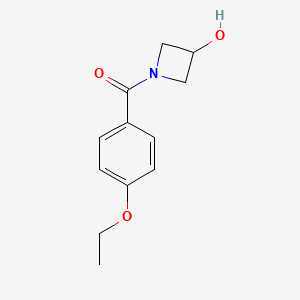
2-メチル-1H-イミダゾール-4-カルボン酸水和物
説明
2-Methyl-1H-imidazole-4-carboxylic acid is an organic compound with the chemical formula C5H6N2O2 . It is a colorless crystalline solid that is soluble in water and organic solvents . This compound is often used as an intermediate and catalyst in the laboratory and can be used to synthesize other organic compounds such as pesticides, drugs, and dyes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate consists of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 .Physical And Chemical Properties Analysis
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a solid at room temperature . It has a molecular weight of 144.13 . The compound is soluble in water .科学的研究の応用
医薬品: 抗菌剤
2-メチル-1H-イミダゾール-4-カルボン酸水和物は、さまざまなイミダゾール誘導体の合成における前駆体として機能し、これらは広範囲にわたる生物学的活性を示します。 特に、イミダゾール系化合物は、細菌および寄生虫感染症に効果的な抗菌剤の開発において不可欠です 。これらの化合物は、天然に存在するヒスチジンとプリンに構造的に類似しており、微生物の増殖を阻害するために生物系と相互作用するのに適しています。
農業: 殺虫剤と殺菌剤
農業部門では、この化合物から合成されたイミダゾール誘導体は、殺虫剤と殺菌剤の製造に使用されています 。害虫や菌類の生物学的経路を阻害する能力により、作物の保護と収量の向上に役立ちます。
材料科学: ポリマー合成
この化合物は、材料科学において、イミダゾールを含むポリアミドの固相合成に使用されます 。これらのポリマーは、熱安定性や耐薬品性などのユニークな特性を持ち、さまざまな産業用途に適しています。
環境科学: 抗生物質の生産
2-メチル-1H-イミダゾール-4-カルボン酸水和物は、ニトロイミダゾール系抗生物質の合成における重要な中間体です 。これらの抗生物質は、嫌気性菌に対して特に効果があり、深部の組織損傷や歯の感染症など、酸素が不足している感染症の治療に使用されます。
生化学: 酵素阻害
生化学では、この化合物は酵素阻害剤の設計に使用されます。 たとえば、この化合物の誘導体は、痛風関連の高尿酸血症に関与するキサンチンオキシダーゼなどの酵素を阻害する能力について評価されています .
工業プロセス: 触媒
この化合物は、工業プロセスにおいて触媒として応用されています。 たとえば、さまざまな化学反応における触媒として使用される金属有機構造体(MOF)の製造における配位を調節できます .
分析化学: 配位化学
分析化学では、2-メチル-1H-イミダゾール-4-カルボン酸水和物の誘導体は、ヘム複合体へのヒスチジンの配位をシミュレートするために使用され、タンパク質の構造と機能の研究に役立ちます .
医薬品: 薬物合成
最後に、製薬業界では、この化合物は、抗菌、抗真菌、抗原虫活性など、さまざまな治療の可能性を秘めた薬物の合成に不可欠です 。これは、さまざまな健康状態に対処する新しい医薬品の開発のための重要な構成要素です。
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological and pathological processes .
Result of Action
Imidazole derivatives are known to exert various biological effects, depending on their specific targets and modes of action .
生化学分析
Biochemical Properties
2-Methyl-1H-imidazole-4-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic fluxes by interacting with key metabolic enzymes, thereby altering the rates of various biochemical reactions within the cell .
Molecular Mechanism
At the molecular level, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term exposure to 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in the synthesis and degradation of biomolecules. For example, it may participate in nucleotide metabolism by influencing the activity of enzymes responsible for nucleotide synthesis and degradation. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can modulate its biochemical interactions and overall impact on cellular function .
特性
IUPAC Name |
2-methyl-1H-imidazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNRFBWTDHMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)
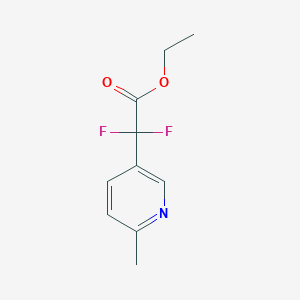
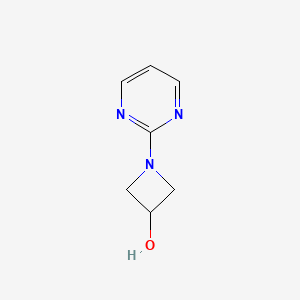


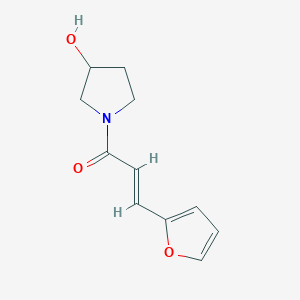
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)
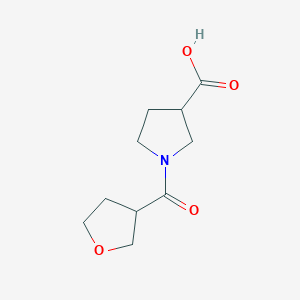
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)


